molecular formula C17H11Cl2N5O B3500640 (6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine

(6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine

Cat. No.: B3500640
M. Wt: 372.2 g/mol
InChI Key: PVDCZLHQIULCCQ-UHFFFAOYSA-N
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Description

(6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, a dichlorophenyl group, and a triazin-2-amine core, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and dichlorophenyl intermediates, which are then subjected to condensation reactions with triazine derivatives under controlled conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature environments. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s electronic structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific atoms or groups within the molecule, leading to derivatives with different functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can result in a wide range of derivatives with altered chemical and physical properties.

Scientific Research Applications

(6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: The compound is investigated for its use in materials science, such as in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of (6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could bind to an enzyme’s active site, blocking substrate access and inhibiting its activity. Alternatively, it might interact with a receptor, triggering a signaling cascade that alters cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for a wide range of modifications, making it a versatile compound in scientific research.

Properties

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(3,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O/c18-11-6-5-10(8-12(11)19)21-17-23-15(22-16(20)24-17)14-7-9-3-1-2-4-13(9)25-14/h1-8H,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDCZLHQIULCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC(=C(C=C4)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine
Reactant of Route 2
(6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine
Reactant of Route 3
(6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
(6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine
Reactant of Route 5
(6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine
Reactant of Route 6
Reactant of Route 6
(6E)-4-(1-benzofuran-2-yl)-6-[(3,4-dichlorophenyl)imino]-1,6-dihydro-1,3,5-triazin-2-amine

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